Cas no 2228597-68-8 (4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)

4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one structure
2228597-68-8 structure
Product name:4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one
CAS No:2228597-68-8
MF:C11H12N2O4
Molecular Weight:236.223982810974
CID:5766845
PubChem ID:165626984

4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

    • 4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
    • 2228597-68-8
    • EN300-1788482
    • 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one
    • インチ: 1S/C11H12N2O4/c1-17-8-2-3-10(13(15)16)9(5-8)7-4-11(14)12-6-7/h2-3,5,7H,4,6H2,1H3,(H,12,14)
    • InChIKey: ZOUWYANINQXDQX-UHFFFAOYSA-N
    • SMILES: O=C1CC(C2C=C(C=CC=2[N+](=O)[O-])OC)CN1

計算された属性

  • 精确分子量: 236.07970687g/mol
  • 同位素质量: 236.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 315
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 84.2Ų

4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1788482-5.0g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
5g
$2858.0 2023-06-03
Enamine
EN300-1788482-1.0g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
1g
$986.0 2023-06-03
Enamine
EN300-1788482-1g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
1g
$986.0 2023-09-19
Enamine
EN300-1788482-0.05g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
0.05g
$827.0 2023-09-19
Enamine
EN300-1788482-0.5g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
0.5g
$946.0 2023-09-19
Enamine
EN300-1788482-10.0g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
10g
$4236.0 2023-06-03
Enamine
EN300-1788482-10g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
10g
$4236.0 2023-09-19
Enamine
EN300-1788482-2.5g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
2.5g
$1931.0 2023-09-19
Enamine
EN300-1788482-5g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
5g
$2858.0 2023-09-19
Enamine
EN300-1788482-0.1g
4-(5-methoxy-2-nitrophenyl)pyrrolidin-2-one
2228597-68-8
0.1g
$867.0 2023-09-19

4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one 関連文献

4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-oneに関する追加情報

Professional Introduction to 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one (CAS No. 2228597-68-8)

4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228597-68-8, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both a pyrrolidin-2-one core and a 5-methoxy-2-nitrophenyl substituent endows it with distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation.

The structural motif of 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one consists of a six-membered lactam ring fused to a phenyl ring, which is further functionalized with a methoxy group and a nitro group. This specific arrangement of functional groups contributes to the compound's versatility, enabling it to interact with various biological targets. The pyrrolidin-2-one moiety is particularly noteworthy, as it is known for its role in the synthesis of bioactive molecules, including pharmacologically relevant compounds.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The 5-methoxy-2-nitrophenyl substituent in 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one adds an additional layer of complexity, influencing both the electronic properties and the potential biological effects of the molecule. The nitro group, in particular, can participate in redox reactions, which may be exploited for therapeutic purposes such as anti-inflammatory or anticancer treatments.

Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in drug discovery. 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one exemplifies this trend, as it combines elements that are known to enhance binding affinity and selectivity towards biological targets. Studies have shown that derivatives of pyrrolidinone scaffolds exhibit promising activity against various diseases, including neurological disorders and infectious diseases.

The methoxy group in the phenyl ring also plays a crucial role in modulating the pharmacokinetic properties of 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one. Methoxy-substituted aromatic compounds are often more stable and have improved bioavailability, which are critical factors in drug development. Furthermore, the nitro group can be reduced to an amine, potentially leading to new derivatives with enhanced solubility and reduced toxicity.

The synthesis of 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to optimize the production process. These techniques not only improve efficiency but also allow for greater flexibility in modifying the molecular structure for tailored biological activity.

In terms of biological activity, preliminary studies on 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one have revealed intriguing results. The compound demonstrates potential inhibitory effects on certain enzymes and receptors implicated in disease pathways. For instance, its interaction with specific kinases or ion channels could lead to novel therapeutic strategies for conditions such as cancer or neurodegenerative diseases. Additionally, its ability to cross cell membranes suggests that it may be suitable for oral administration, expanding its clinical applicability.

The growing body of evidence supporting the utility of heterocyclic compounds like 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one underscores the need for continued research in this area. Collaborative efforts between synthetic chemists and biologists are essential for uncovering new applications and refining existing ones. By leveraging cutting-edge computational tools and high-throughput screening techniques, researchers can accelerate the discovery process and bring promising candidates closer to clinical translation.

The future prospects for 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one are bright, with numerous avenues for further exploration. Investigating its mechanism of action will provide deeper insights into its biological effects and help identify potential side effects. Additionally, exploring its interactions with other molecules may lead to synergistic effects that enhance therapeutic outcomes.

In conclusion, 4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one (CAS No. 2228597-68-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a compelling subject for further study. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

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